Product packaging for FMOC-phenylalanyl-phenylalanine(Cat. No.:)

FMOC-phenylalanyl-phenylalanine

Cat. No.: B13385992
M. Wt: 534.6 g/mol
InChI Key: KZPTXQVSHOISSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FMOC-phenylalanyl-phenylalanine (CAS 84889-09-8) is a protected dipeptide extensively used in solid-phase peptide synthesis (SPPS) as a key building block. With the molecular formula C₃₃H₃₀N₂O₅ and a molecular weight of 534.6 g/mol, this compound is renowned for its role in the development of supramolecular biomaterials . Its primary research value lies in its exceptional self-assembling properties. The compound readily forms biocompatible hydrogels driven by π-π stacking interactions of the Fmoc moiety and hydrophobic interactions of the phenylalanine rings . This dipeptide motif is a recognized structural analogue of the aggregation-prone core found in β-amyloid peptides, making it a subject of interest in biomedical research . These hydrogels serve as versatile platforms for various applications, including controlled drug delivery systems, 3D cell culture, and tissue engineering scaffolds . The mechanical properties and stability of these gels can be fine-tuned by co-assembling the dipeptide with natural or synthetic polymers, enhancing their utility in creating injectable gels and innovative materials for cancer treatment . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H30N2O5 B13385992 FMOC-phenylalanyl-phenylalanine

Properties

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N2O5/c36-31(34-30(32(37)38)20-23-13-5-2-6-14-23)29(19-22-11-3-1-4-12-22)35-33(39)40-21-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h1-18,28-30H,19-21H2,(H,34,36)(H,35,39)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPTXQVSHOISSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for Fmoc Phenylalanyl Phenylalanine

Established Synthetic Routes for Fmoc-FF Production

The synthesis of Fmoc-FF can be accomplished through two primary methodologies: solid-phase peptide synthesis (SPPS) and liquid-phase (or solution-phase) synthesis. Each approach offers distinct advantages and is chosen based on the desired scale, purity requirements, and the specific derivative being synthesized.

Solid-Phase Peptide Synthesis (SPPS) Protocols for Fmoc-FF

Solid-phase peptide synthesis is a widely employed technique for the preparation of peptides, including Fmoc-FF, due to its efficiency, ease of automation, and the simplified purification of the final product. sigmaaldrich.comresearchgate.net The general strategy involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. embrapa.br

The synthesis of Fmoc-FF via SPPS typically follows a three-step route. mdpi.com It begins with a pre-loaded resin, such as Fmoc-Phe-Wang resin. The Nα-Fmoc protecting group of the resin-bound phenylalanine is removed using a secondary amine base, most commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). embrapa.br This deprotection step exposes the free amine of the phenylalanine.

Subsequently, the second amino acid, Fmoc-Phe-OH, is activated and coupled to the deprotected amine on the resin. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and suppress side reactions. embrapa.brmdpi.com The coupling reaction forms the peptide bond between the two phenylalanine residues.

Resin TypeCoupling ReagentsDeprotection ReagentCleavage ReagentTypical Purity
Fmoc-Phe-WangDIC/HOBt20% Piperidine in DMF95% TFA>95% after HPLC purification
Rink Amide ResinHATU/DIPEA20% Piperidine in DMFTFA/TIS/H₂O>90% after HPLC purification

Table 1: Typical Reagents and Conditions for Fmoc-FF Synthesis via SPPS. This table summarizes common resins and reagents used in the solid-phase synthesis of Fmoc-FF and its derivatives, along with expected purities post-purification. Data compiled from various sources. mdpi.comnih.govluxembourg-bio.com

Liquid-Phase Synthesis Techniques for Fmoc-FF and its Derivatives

Liquid-phase peptide synthesis (LPPS), or solution-phase synthesis, offers an alternative to SPPS and is particularly advantageous for large-scale production. google.com In this method, the peptide is synthesized in a homogenous solution, and purification is performed after each coupling step.

The synthesis of Fmoc-FF in solution typically involves the coupling of a C-terminally protected phenylalanine derivative, such as H-Phe-OMe (phenylalanine methyl ester), with an N-terminally protected Fmoc-Phe-OH. mdpi.comresearchgate.net The coupling is mediated by reagents like DIC and HOBt. mdpi.com The use of a C-terminal protecting group, in this case, a methyl ester, prevents the carboxyl group of the first phenylalanine from reacting.

Following the coupling reaction to form Fmoc-Phe-Phe-OMe, the protecting group at the C-terminus is removed. For a methyl ester, this is typically achieved through saponification using a base like sodium hydroxide. researchgate.net After the reaction is complete, the Fmoc-FF is precipitated and purified. mdpi.com A key advantage of LPPS is that the intermediates can be purified at each stage, potentially leading to a very pure final product. However, the process is generally more labor-intensive than SPPS. researchgate.net

A variation of LPPS involves the use of a soluble anchor support, which combines the advantages of both solid- and liquid-phase synthesis. This approach uses a soluble polymer support that allows for homogenous reaction conditions and easy precipitation of the product for purification. amazonaws.com

N-Protected Amino AcidC-Protected Amino AcidCoupling ReagentsC-Terminal Deprotection
Fmoc-Phe-OHH-Phe-OMeDIC/HOBtNaOH (Saponification)
Fmoc-Phe-OHH-Phe-OBzlT3P®, DIPEAH₂/Pd-C (Hydrogenolysis)

Table 2: Reagents for Liquid-Phase Synthesis of Fmoc-FF Derivatives. This table outlines common starting materials and reagents for the solution-phase synthesis of Fmoc-FF esters. Data compiled from various sources. mdpi.comresearchgate.netmdpi.com

Design and Synthesis of Functionalized Fmoc-FF Analogues

The chemical modification of the Fmoc-FF structure provides a powerful tool to modulate its self-assembly properties, biocompatibility, and potential therapeutic or diagnostic functions. These modifications can be introduced at the N-terminus, the C-terminus, or by incorporating stereochemical variations and unnatural amino acids.

N-Terminal and C-Terminal Chemical Modifications

Modifications at the termini of the Fmoc-FF dipeptide can significantly influence its charge, hydrophobicity, and ability to form higher-order structures.

N-Terminal Modifications: A common N-terminal modification is the replacement of the Fmoc group with other protecting groups or functional moieties. For instance, acetylation of the N-terminal amine (Ac-Phe-Phe-NH₂) results in an uncharged peptide that can still self-assemble into tubular structures. mdpi.com This suggests that while the Fmoc group's aromatic nature contributes to π-π stacking interactions that drive self-assembly, it is not an absolute requirement.

C-Terminal Modifications: The C-terminus of Fmoc-FF is also a frequent site for modification. Amidation of the C-terminal carboxyl group to form Fmoc-Phe-Phe-NH₂ has been shown to alter the self-assembly behavior, leading to the preferential formation of nanowires instead of the typical fibrillar structures. mdpi.com This is attributed to the inability of the amide to participate in the head-to-tail hydrogen bonding that characterizes the self-assembly of the carboxylic acid form. The synthesis of C-terminal amides is often achieved using a Rink amide resin in SPPS, which upon cleavage with TFA yields the C-terminally amidated peptide. nih.govnih.govcapes.gov.br

Another strategy for C-terminal modification is the introduction of additional amino acid residues. For example, the synthesis of Fmoc-FFK (Fmoc-phenylalanyl-phenylalanyl-lysine) introduces a lysine (B10760008) residue at the C-terminus, providing a primary amine on the side chain that can be used for further functionalization. embrapa.brnih.gov

ModificationPositionSynthetic StrategyResulting AnalogueImpact on Self-Assembly
AcetylationN-TerminusReaction with acetic anhydrideAc-Phe-Phe-NH₂Forms tubular structures
AmidationC-TerminusSPPS using Rink Amide resinFmoc-Phe-Phe-NH₂Promotes nanowire formation
Lysine additionC-TerminusSPPS with Fmoc-Lys(Boc)-OHFmoc-Phe-Phe-Lys-NH₂Introduces functional handle

Table 3: Examples of N- and C-Terminal Modifications of Diphenylalanine. This table provides examples of common terminal modifications, the synthetic methods used, the resulting analogue, and the observed impact on self-assembly. Data compiled from various sources. embrapa.brmdpi.comnih.gov

Stereochemical Variation and Chiral Control in Fmoc-FF Synthesis

The stereochemistry of the constituent amino acids plays a critical role in the self-assembly and biological activity of peptides. Introducing D-amino acids into the Fmoc-FF sequence can lead to novel structures and properties. For instance, the synthesis of Fmoc-D-Phe-D-Phe has been reported and shown to form distinct nanostructures compared to its L-L counterpart. researchgate.net The synthesis of such stereoisomers is typically achieved by using the corresponding D-amino acid building blocks (e.g., Fmoc-D-Phe-OH) in either SPPS or LPPS protocols. google.com

Ensuring the chiral purity of the final dipeptide is paramount, as even small amounts of the undesired stereoisomer can significantly affect the self-assembly process and biological activity. phenomenex.com The chiral purity of the starting Fmoc-amino acids is therefore crucial. Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are routinely used to determine the enantiomeric excess of Fmoc-amino acids. phenomenex.com For dipeptides, methods like gas chromatography-mass spectrometry (GC-MS) of derivatized peptides can be employed to assess stereochemical purity and detect any racemization that may have occurred during synthesis. nih.gov The use of Marfey's reagent is another common method to determine the chiral purity of amino acids and peptides by creating diastereomers that can be separated by HPLC. peptide.com

Incorporation of Unnatural Amino Acids and Fluorinated Phenylalanine Derivatives into Fmoc-FF Structures

The incorporation of unnatural amino acids provides a vast landscape for designing Fmoc-FF analogues with novel functionalities. rsc.orgnih.govcpcscientific.com These non-proteinogenic amino acids can introduce new chemical handles, alter the peptide's conformation, and enhance its stability.

A particularly interesting class of unnatural amino acids for modifying Fmoc-FF are fluorinated phenylalanine derivatives. The introduction of fluorine atoms into the phenyl ring can significantly alter the electronic properties, hydrophobicity, and packing of the dipeptide, thereby influencing its self-assembly. For example, the synthesis of Fmoc-pentafluorophenylalanyl-phenylalanine can be achieved using Fmoc-pentafluoro-L-phenylalanine as a building block in standard peptide synthesis protocols. sigmaaldrich.com The synthesis of various fluorinated phenylalanine derivatives, including those with fluorine on the aromatic ring or the side chain, has been extensively reviewed. beilstein-journals.org

The synthesis of Fmoc-FF analogues containing other unnatural amino acids, such as those with extended side chains or different aromatic cores, can be accomplished using the corresponding protected amino acid building blocks in SPPS or LPPS. rsc.org The versatility of these synthetic methods allows for the creation of a diverse library of Fmoc-FF analogues with tailored properties for specific applications.

Unnatural Amino AcidPosition in DipeptideSynthetic ApproachPotential Impact
PentafluorophenylalanineN- or C-terminal PheSPPS or LPPS using Fmoc-pentafluoro-L-Phe-OHAltered π-π stacking and hydrophobicity
D-PhenylalanineN- or C-terminal PheSPPS or LPPS using Fmoc-D-Phe-OHModified self-assembly and proteolytic stability
4-Phosphono(difluoromethyl)-L-phenylalanineN- or C-terminal PheSPPS using the corresponding Fmoc-amino acidIntroduction of a phosphonate (B1237965) group for specific interactions

Table 4: Examples of Fmoc-FF Analogues with Unnatural Amino Acids. This table illustrates the incorporation of different unnatural amino acids into the Fmoc-FF scaffold, the synthetic methods employed, and the potential impact on the dipeptide's properties. Data compiled from various sources. sigmaaldrich.comresearchgate.netbeilstein-journals.orgresearchgate.net

Supramolecular Self Assembly Mechanisms of Fmoc Phenylalanyl Phenylalanine

Fundamental Driving Forces Governing Fmoc-FF Self-Assembly

The spontaneous organization of Fmoc-FF molecules into hierarchical structures is driven by a combination of cooperative, non-covalent forces. researchgate.netacs.org These include aromatic stacking, hydrophobic effects, hydrogen bonding, and electrostatic interactions. The interplay and relative contribution of these forces dictate the morphology and stability of the final assembled structures, which often consist of nanofibers that entangle to form a hydrogel network. researchgate.netmanchester.ac.uk

A primary driving force for the self-assembly of Fmoc-FF is the π-π stacking interaction between the aromatic moieties. manchester.ac.uk The molecule contains three aromatic groups: the large, planar fluorenyl ring of the Fmoc group and the two phenyl rings of the phenylalanine residues. These groups interact through non-covalent stacking, which significantly contributes to the stabilization of the assembled structure. researchgate.netupc.edu

The Fmoc group, in particular, plays a crucial role. Its large surface area promotes strong π-π stacking interactions that are considered a key element in initiating and directing the assembly process. researchgate.netacs.org Spectroscopic analyses, such as fluorescence spectroscopy, confirm the existence of π-π interactions within the assembled hydrogels. researchgate.net A proposed model for the nanostructure of Fmoc-FF hydrogels suggests the formation of nanocylinders composed of antiparallel β-sheets that are interlocked by the π-stacking of both the fluorenyl groups and the phenyl side chains. acs.orgdeakin.edu.au Theoretical calculations have further supported the critical role of these aromatic interactions in the formation of ordered assemblies. nih.gov

The amphiphilic nature of the Fmoc-FF molecule, with its large hydrophobic regions (the Fmoc and phenyl groups) and hydrophilic peptide backbone and C-terminal carboxyl group, makes hydrophobic interactions a significant contributor to self-assembly in aqueous solutions. researchgate.netresearchgate.net The tendency of the hydrophobic parts of the molecule to minimize contact with water drives them to cluster together, facilitating the formation of the core of the self-assembled nanostructures. nih.gov

The influence of the hydrophobic effect can be modulated by the presence of co-solvents or other molecules. For instance, studies conducted in aqueous mixtures of poly(ethylene glycol) (PEG) have shown that macromolecular crowding and hydrophobic interactions can significantly influence hydrogel formation. rsc.orgscispace.comresearchgate.net In these environments, the hydrophobic interactions are enhanced, leading to the formation of stronger hydrogels. scispace.com This highlights the importance of the hydrophobic collapse as a fundamental step in the aggregation pathway of Fmoc-FF.

Intermolecular hydrogen bonding is essential for the formation of well-defined, ordered secondary structures within the Fmoc-FF assemblies. researchgate.netmanchester.ac.uk The peptide backbone, with its amide (-CONH-) groups, provides the necessary hydrogen bond donors and acceptors. These interactions lead to the formation of β-sheet structures, which are a characteristic feature of many self-assembling peptide systems, including Fmoc-FF. acs.orgnih.gov

Infrared spectroscopy data consistently show amide I region peaks indicative of an antiparallel β-sheet arrangement of the peptides within the hydrogel matrix. nih.govnih.gov These β-sheets act as structural scaffolds, forming tapes or ribbons that then associate through the aforementioned π-π stacking and hydrophobic interactions to build the larger fibrillar network. acs.orgdeakin.edu.au The combination of hydrogen-bonded β-sheets along the peptide axis and π-π stacking between the aromatic groups perpendicular to it results in a stable, hierarchical architecture. acs.orgnih.gov

Electrostatic interactions, primarily governed by the ionization state of the C-terminal carboxylic acid group, play a crucial role in controlling the self-assembly of Fmoc-FF. acs.orgnih.gov At high pH, the carboxyl group is deprotonated, resulting in a negatively charged molecule (Fmoc-FF⁻). The electrostatic repulsion between these charged molecules hinders self-assembly, keeping the peptides soluble. acs.orgnih.gov

Self-assembly is typically triggered by lowering the pH. nih.govresearchgate.net As the pH decreases, the carboxyl group becomes protonated, neutralizing the charge and reducing the electrostatic repulsion between molecules. This allows the other attractive forces (π-π stacking, hydrophobic interactions, and hydrogen bonding) to dominate, leading to aggregation and the formation of fibrils. acs.org This pH-dependent assembly leads to apparent shifts in the acid dissociation constant (pKa) of the carboxyl group. acs.orgnih.govresearchgate.net Studies have shown two significant apparent pKa shifts, indicating that the self-assembly process itself alters the local environment of the ionizable group. acs.orgresearchgate.net The ionic strength of the solution is another parameter that can be used to modulate the mechanical properties of the resulting hydrogels, likely by screening electrostatic interactions. nih.gov

Table 1: Effect of pH on the Self-Assembly and Structure of Fmoc-FF

pH Range Predominant Molecular State Observed Supramolecular Structure Resulting Material State Reference(s)
High pH (>10) Ionized (Fmoc-FF⁻), soluble Minimal self-assembly due to electrostatic repulsion Solution acs.orgnih.gov
Intermediate pH (≈6-9.5) Mixture of ionized and neutralized molecules Entangled network of flexible fibrils Weak hydrogel acs.orgresearchgate.net

Kinetics and Thermodynamics of Fmoc-FF Self-Assembly Processes

The self-assembly of Fmoc-FF can be either kinetically or thermodynamically controlled, depending on the preparation method and environmental conditions. nih.gov When triggered by a rapid change, such as a "pH switch" or "solvent switch," the process is often under kinetic control, leading to the rapid formation of a fibrillar network, sometimes in under a second. nih.govrsc.org This can result in the formation of kinetically trapped, metastable aggregates. nih.gov

The kinetics of gelation can be precisely controlled. For example, the addition of the dye Thioflavin T has been observed to slow down the kinetics of hydrogel formation, leading to a tenfold increase in gelation time and resulting in a hydrogel with enhanced mechanical rigidity. nih.gov A deeper investigation into the gelation process triggered by adding water to a DMSO solution of Fmoc-FF revealed that the dipeptide initially forms metastable spherical clusters which then rapidly (in under 5 minutes) rearrange into the final fibrous network. nih.gov

Temperature also plays a critical role in the thermodynamics and kinetics of assembly. Heating a prepared hydrogel can dissolve kinetically trapped structures, and subsequent slow cooling can lead to the formation of more homogeneous and thermodynamically stable hydrogels, albeit with potentially lower mechanical strength. nih.govresearchgate.net Studies on the thermal stability of Fmoc-FF aggregates at alkaline pH have revealed that their melting behavior is complex and depends non-monotonically on the peptide concentration, with some aggregates showing significant thermal stability. acs.orgnih.gov The process can also be guided by enzymatic catalysis, which allows for spatial and temporal control over the assembly, affecting the kinetics and the final properties of the material. nih.govosti.gov

Table 2: Factors Influencing the Kinetics of Fmoc-FF Self-Assembly

Factor Observation Effect on Gelation Reference(s)
Trigger Method Rapid pH or solvent switch Fast, kinetically controlled gelation (<1s to minutes) nih.govrsc.org
Additives (e.g., ThT) Thioflavin T interacts with the peptide Slows down kinetics, increases gelation time nih.gov
Temperature Heat/cool cycles Dissolves kinetic traps, promotes homogeneity nih.govresearchgate.net
Enzyme Catalysis Controlled conversion of a precursor Modulates self-assembly rate and supramolecular order nih.govosti.gov

| Concentration | Higher concentration of Fmoc-FF | Increases the rapidity of gel formation | researchgate.net |

Environmental and Stimuli-Responsive Modulation of Fmoc-FF Self-Assembly

The self-assembly of Fmoc-FF is highly sensitive to its environment, allowing for the formation of materials to be controlled by various external stimuli. This responsiveness is a key feature for its application in smart biomaterials.

pH as a Stimulus: As detailed in section 3.1.4, pH is one of the most effective triggers for Fmoc-FF self-assembly. Lowering the pH of an aqueous solution from alkaline to neutral or acidic conditions induces protonation of the terminal carboxylate, reduces electrostatic repulsion, and initiates gelation. acs.orgnih.govresearchgate.net This "pH-switch" method is widely used to prepare Fmoc-FF hydrogels. rsc.orgresearchgate.net The final mechanical properties of the gel can be tuned over orders of magnitude by controlling the final pH. rsc.org

Solvent Composition: The "solvent-switch" method involves dissolving Fmoc-FF in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetone, and then adding water to trigger self-assembly. nih.govresearchgate.netresearchgate.net The poor solubility of Fmoc-FF in water drives its aggregation into nanofibers. The choice of the organic solvent and the ratio of solvent to water can be used to tune the resulting gel's microstructure and rheological properties. researchgate.netnih.gov

Temperature: Temperature can be used as a stimulus to control the gelation process. Applying heat can dissolve pre-formed aggregates, and the rate of cooling can influence the final structure of the hydrogel network. nih.gov Temperature sweeps have been used to characterize the gel-sol transition temperature, providing insight into the thermal stability of the hydrogels. researchgate.net

Enzyme-Instructed Self-Assembly (EISA): A more sophisticated, biologically relevant stimulus involves the use of enzymes. In this approach, a soluble, non-assembling precursor of Fmoc-FF (for example, a phosphorylated version) is converted into the assembling Fmoc-FF molecule by a specific enzyme (e.g., a phosphatase). acs.orgresearchgate.net This allows for self-assembly to be initiated under specific physiological conditions, in the presence of cells, and with high spatial and temporal control. nih.govnih.gov The concentration of the enzyme can be used to control the kinetics of the assembly and, consequently, the functional properties of the final material. osti.gov

Co-Assembly with Other Molecules: The properties of Fmoc-FF assemblies can be modulated by introducing other molecules that co-assemble with the peptide. This includes co-assembly with other Fmoc-dipeptides, polymers such as PEG, or even drug molecules. researchgate.netscispace.com For instance, co-assembly with a cationic hexapeptide has been shown to alter the gelation properties and create multicomponent hydrogels. nih.gov This strategy allows for the creation of materials with tailored functionalities.

pH-Triggered Self-Assembly and Hydrogelation of Fmoc-FF

The self-assembly of Fmoc-FF is exquisitely sensitive to changes in pH, a property that can be harnessed to trigger the formation of hydrogels. The process is primarily driven by the protonation state of the C-terminal carboxylic acid group of the dipeptide. At alkaline pH, the carboxyl group is deprotonated and negatively charged, leading to electrostatic repulsion between the molecules and preventing aggregation.

As the pH is lowered, the carboxylic acid becomes protonated, neutralizing the charge and enabling the molecules to self-assemble through a combination of non-covalent interactions, including π-π stacking of the fluorenyl and phenyl groups, hydrogen bonding, and hydrophobic interactions. This self-assembly process is not a simple, single transition but rather a more complex phenomenon characterized by two apparent pKa shifts, significantly higher than the theoretical pKa of the carboxylic acid (around 3.5). nih.gov

The first pKa shift, occurring at a much higher pH than the theoretical value, is associated with the initial formation of fibrils. nih.gov A further decrease in pH leads to a second transition, corresponding to the lateral association of these fibrils into larger, more rigid structures. nih.gov The hydrogel itself is formed when these self-assembled fibrillar networks become sufficiently entangled to immobilize the surrounding water molecules. The characteristics of the resulting hydrogel, such as its mechanical strength and fibrillar density, can be finely tuned by controlling the final pH of the solution.

Recent studies have also explored novel pH-triggered methods for hydrogel fabrication. mdpi.com One such approach, the "colloid method," involves the initial formation of stable, rod-like micelles in an aqueous solution. The slow addition of a weak base triggers a colloid-to-hydrogel transition over time. mdpi.com Another innovative technique utilizes the decomposition of potassium persulfate (K₂S₂O₈) to generate protons and induce a gradual decrease in pH, leading to controlled hydrogelation. mdpi.com

pH Condition Dominant Fmoc-FF Species Resulting Supramolecular Structure
High pHIonized (deprotonated)Dispersed molecules
Intermediate pH (near first pKa shift)Mix of protonated and non-protonatedPaired fibrils, large rigid ribbons
Low pH (near second pKa shift)ProtonatedEntangled fibrillar network (hydrogel)

Solvent-Switch Induced Formation of Fmoc-FF Supramolecular Structures

Another effective strategy to induce the self-assembly of Fmoc-FF is the solvent-switch method. This technique involves dissolving the dipeptide in a polar organic solvent in which it is highly soluble, such as dimethyl sulfoxide (DMSO) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and then introducing a poor solvent, typically water. mdpi.com

The rapid change in the solvent environment drastically reduces the solubility of the Fmoc-FF molecules, forcing them to aggregate and self-assemble into ordered structures. The resulting morphology of the self-assembled structures is highly dependent on the initial concentration of the peptide, the choice of the organic solvent, and the rate of addition of the poor solvent. This method often leads to the formation of nucleation points and junctions within the gel, a characteristic feature of solvent-switched hydrogels. researchgate.net In some instances, the initial result of a solvent switch is a precipitate, which can then be transformed into a homogenous suspension or hydrogel through sonication. researchgate.net

Parameter Influence on Self-Assembly
Initial ConcentrationAffects the density and entanglement of the resulting fibrillar network.
Organic SolventThe nature of the solvent can influence the initial conformation of the peptide and the kinetics of assembly.
Rate of Water AdditionA slower rate can lead to more ordered and crystalline structures.

Temperature-Dependent Assembly and Phase Transitions in Fmoc-FF Systems

Temperature is a critical parameter that can influence the thermodynamics and kinetics of Fmoc-FF self-assembly. For instance, a temperature-induced sol-gel transition has been observed in systems containing Fmoc-FF derivatives. researchgate.net This transition is typically reversible, with the hydrogel disassembling into a solution upon heating and reforming upon cooling.

The underlying mechanism of this temperature dependence relates to the delicate balance of non-covalent interactions that stabilize the self-assembled structures. At elevated temperatures, increased thermal energy can overcome the weaker interactions, leading to the disassembly of the fibrils. Conversely, cooling the system favors the enthalpically driven self-assembly process.

Furthermore, studies on L-phenylalanine, a constituent of Fmoc-FF, have revealed the existence of multiple polymorphic forms at high temperatures. nih.gov These high-temperature phases exhibit dynamic conformational changes in the side chains, leading to reversible phase transitions with altered crystal symmetry. nih.gov While direct evidence for similar polymorphic transitions in Fmoc-FF is still emerging, the behavior of its amino acid components suggests that temperature can induce complex phase behavior in these systems.

Enzyme-Instructed Self-Assembly (EISA) Mechanisms for Fmoc-FF

Enzyme-instructed self-assembly (EISA) represents a sophisticated, biocompatible approach to control the formation of supramolecular structures. This strategy involves the use of an enzyme to catalyze a specific chemical transformation that converts a non-assembling precursor molecule into a self-assembling one. nih.govnih.gov

In the context of Fmoc-peptide systems, a common EISA strategy employs phosphatases. A precursor molecule, typically an Fmoc-peptide with a phosphorylated tyrosine or serine residue, is designed to be soluble and non-assembling in an aqueous environment due to the electrostatic repulsion of the negatively charged phosphate (B84403) group. The introduction of a phosphatase enzyme specifically cleaves the phosphate group, unveiling the self-assembling peptide. This enzymatic conversion triggers a localized increase in the concentration of the hydrogelator, leading to in situ self-assembly and hydrogel formation. nih.gov

This method offers a high degree of control over the self-assembly process, as the rate of hydrogelation can be modulated by the enzyme concentration and activity. EISA is a powerful tool for creating spatially and temporally defined supramolecular structures, with potential applications in targeted drug delivery and tissue engineering.

Formation and Diversity of Hierarchical Fmoc-FF Supramolecular Architectures

The self-assembly of Fmoc-FF gives rise to a remarkable diversity of hierarchical structures, ranging from simple nanofibers to more complex, ordered aggregates.

Self-Assembly into Fibrillar Structures and Nanofibers

The fundamental building blocks of most Fmoc-FF supramolecular structures are one-dimensional fibrillar networks. epa.gov These nanofibers are formed through the hierarchical assembly of individual Fmoc-FF molecules. The process is driven by a combination of π-π stacking interactions between the aromatic fluorenyl and phenyl groups, and hydrogen bonding between the peptide backbones, which leads to the formation of extended β-sheet-like structures. researchgate.net

The resulting nanofibers are typically long and flexible, with diameters on the nanometer scale. These fibrils can then entangle to form a three-dimensional network that constitutes the hydrogel. The density and interconnectivity of this fibrillar network determine the macroscopic properties of the hydrogel, such as its stiffness and water-retention capacity.

Morphological Transitions: From Nanotubes to Ribbons and Other Ordered Aggregates

Under specific conditions, the self-assembly of Fmoc-FF can lead to morphologies beyond simple nanofibers. For instance, changes in pH can induce transitions from flexible fibrils to flat, rigid ribbons. nih.gov At intermediate pH values, the lateral association of fibrils is favored, leading to the formation of these wider, tape-like structures.

Furthermore, derivatives of Fmoc-phenylalanine have been shown to undergo spontaneous transitions from self-assembled hydrogel fibrils into crystalline microtubes. nih.gov This suggests that the initial fibrillar hydrogel may be a kinetically trapped state, which can evolve over time into a more thermodynamically stable crystalline form. nih.gov The ability to control these morphological transitions by tuning environmental parameters like pH, solvent composition, and temperature opens up possibilities for creating a wide array of functional nanomaterials from a single, simple dipeptide building block.

Supramolecular Architecture Key Driving Forces/Conditions
Fibrillar Structures and Nanofibersπ-π stacking, hydrogen bonding, hydrophobic interactions
NanotubesSelf-assembly of diphenylalanine motifs
RibbonsLateral association of fibrils, often at intermediate pH
Crystalline MicrotubesSpontaneous transition from a kinetically trapped fibrillar state

Mechanisms of Fmoc-FF Peptide Hydrogel Formation and Network Architectures

The formation of hydrogels from N-fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-FF) is a sophisticated process of supramolecular self-assembly, driven by a delicate balance of non-covalent interactions. This process leads to the creation of a three-dimensional network capable of entrapping large amounts of water. The mechanism is highly sensitive to environmental triggers, which allows for precise control over the material's properties.

The primary molecular drivers for the self-assembly of Fmoc-FF are π-π stacking and hydrogen bonding. manchester.ac.uk The large, aromatic fluorenyl (Fmoc) groups provide strong π-π stacking interactions, which are a major force in the initial aggregation of the molecules. researchgate.net Concurrently, the peptide backbone forms hydrogen bonds, leading to the establishment of stable, secondary β-sheet structures. manchester.ac.ukresearchgate.net These interactions, combined with hydrophobic forces from the phenylalanine residues, cause the Fmoc-FF molecules to arrange into ordered nanostructures. researchgate.net

One of the most critical factors influencing Fmoc-FF hydrogelation is pH. acs.org The self-assembly process is triggered by a reduction in pH. researchgate.net At high pH values (e.g., ≥10.5), the carboxylic acid group of the C-terminal phenylalanine is deprotonated and negatively charged. This leads to electrostatic repulsion between the molecules, keeping them dissolved and preventing aggregation. acs.orgresearchgate.net As the pH is lowered, the carboxylic acid groups become protonated, neutralizing the charge and allowing the attractive non-covalent forces to dominate, thus initiating self-assembly. researchgate.net

Interestingly, the self-assembly process itself influences the protonation state of the molecule, leading to significant shifts in the apparent acid dissociation constant (pKa). Research has shown that Fmoc-FF experiences two apparent pKa shifts to values much higher than its theoretical pKa of approximately 3.5. acs.orgresearchgate.net These shifts correspond to distinct structural transitions in the assembling network.

The mechanism of hydrogel formation can be summarized in the following key stages, particularly in response to a pH drop:

Initial Aggregation: At the first apparent pKa (around pH 9.5-10.2), both protonated and non-protonated Fmoc-FF molecules begin to co-assemble into paired fibrils composed of antiparallel β-sheets. acs.orgresearchgate.net

Fibril Growth and Network Formation: As the pH continues to decrease, more molecules are incorporated into the growing nanostructures. These fibrils, which are often described as nanocylinders with a diameter of about 3.0 nm, are formed by the interlocking of multiple twisted anti-parallel β-sheets. researchgate.netmdpi.comnih.gov

Gelation: The growing nanofibers entangle and interact, forming a complex three-dimensional network that immobilizes solvent molecules, resulting in the formation of a stable, self-supporting hydrogel. researchgate.netpsu.edu

Beyond the pH-switch method, hydrogelation can also be induced by a "solvent-switch." mdpi.com In this technique, Fmoc-FF is first dissolved in an organic solvent like dimethyl sulfoxide (DMSO). The subsequent addition of an aqueous buffer triggers the peptide's self-assembly and gelation as the molecule's solubility decreases in the new solvent environment. mdpi.compsu.edu

The resulting network architecture of Fmoc-FF hydrogels is hierarchical. The fundamental building blocks are the β-sheets formed through hydrogen bonding. acs.org These β-sheets are organized with an antiparallel orientation of the peptide strands. researchgate.net A key feature of the Fmoc-FF assembly is the π-π stacking of the fluorenyl groups, which interlock the β-sheets together. researchgate.net This arrangement leads to the formation of long, cylindrical nanofibers. researchgate.net Under specific pH conditions, these fibrils can further associate laterally to form larger, flat ribbon-like structures. researchgate.netmdpi.com The entanglement of these nanofibers and ribbons creates the porous, water-filled scaffold characteristic of a hydrogel. nih.gov The non-centrosymmetric nature of these β-sheet-rich fibers has also been found to impart piezoelectric properties to the dried hydrogel network. mdpi.comacs.orgnih.gov

Below is a summary of the structural transitions of Fmoc-FF self-assembly as a function of pH.

pH RangeMolecular StateSupramolecular StructureMacroscopic State
> 10.5 Mostly ionized (negatively charged)Soluble individual moleculesSolution
9.5 - 10.2 (pKa1) Coexistence of protonated and non-protonated moleculesInitial assembly into paired fibrils and antiparallel β-sheetsTransition to viscous liquid/early gel
~5.7 (pKa2) Further protonationFormation of thicker fibrillar bundles and ribbonsStiff hydrogel
< 4.0 Mostly protonatedDense, aggregated fibrillar networksPotential for precipitation

This table provides an illustrative summary based on findings reported in the literature. acs.orgresearchgate.net The exact pH values for transitions can vary with concentration and ionic strength.

The following table details the key non-covalent interactions and the resulting structural features in Fmoc-FF hydrogels.

Interaction TypeParticipating GroupsResulting Structural Feature
π-π Stacking Fluorenyl (Fmoc) rings, Phenyl rings of PhenylalanineDrives initial aggregation, stabilizes fibril core
Hydrogen Bonding Peptide backbone (amide and carbonyl groups)Formation of antiparallel β-sheets
Hydrophobic Interactions Phenylalanine side chainsContributes to the stability of the fibrillar core

Advanced Analytical and Characterization Techniques for Fmoc Ff Supramolecular Structures

Spectroscopic Methodologies for Conformational and Molecular Insights

Spectroscopic techniques are indispensable for probing the molecular interactions and secondary structures that govern the self-assembly of Fmoc-FF. These methods offer detailed information on the peptide backbone conformation, the orientation of aromatic moieties, and the dynamics of the assembly process.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful tool for elucidating the secondary structure of peptides and proteins in solution. In the context of Fmoc-FF, CD spectroscopy provides evidence for the formation of ordered supramolecular structures. For instance, Fmoc-FF gels often exhibit a negative peak around 218 nm, which is a characteristic signature of β-sheet structures. mdpi.comnih.gov This indicates that the peptide building blocks adopt an anti-parallel β-sheet arrangement during self-assembly. mdpi.comnih.gov Furthermore, signals observed in the 304–308 nm range are attributed to the π→π* transitions within the fluorenyl moiety, suggesting an ordered arrangement of these aromatic groups. mdpi.comnih.gov Some studies have also identified signals indicative of α-helical transitions, with a local maximum at 192 nm and a minimum at 202 nm, suggesting that the supramolecular arrangement can be complex and potentially influenced by the preparation method. mdpi.comnih.gov The comparison of CD spectra of Fmoc-FF in bulk solution versus at interfaces, such as the air/water interface, reveals that the supramolecular arrangement can differ depending on the environment. rsc.org

Wavelength (nm)Observed FeatureStructural Interpretation
~218Negative Peakβ-sheet structure mdpi.comnih.gov
304–308Signalπ→π* transition in the fluorenyl-moiety mdpi.comnih.gov
192Local Maximumα-helix transition mdpi.comnih.gov
202Minimumα-helix transition mdpi.comnih.gov

Fourier Transform Infrared (FT-IR) and Vibrational Circular Dichroism (VCD) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy provides detailed information about the vibrational modes of molecules and is particularly sensitive to the hydrogen bonding patterns within peptide structures. For Fmoc-FF gels, the amide I region of the FT-IR spectrum is of significant interest. The presence of two characteristic peaks in this region, typically around 1630 cm⁻¹ and 1685 cm⁻¹, is consistent with an antiparallel β-sheet organization of the peptide backbones. mdpi.comnih.gov This finding corroborates the results obtained from CD spectroscopy and further solidifies the model of β-sheet-driven self-assembly. mdpi.comnih.govnih.gov

Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, offers additional structural details. acs.org VCD spectra of the amide I' region can provide more nuanced information about the chirality and conformation of the peptide backbone within the supramolecular assembly. acs.org

Vibrational ModeWavenumber (cm⁻¹)Structural Implication
Amide I~1630Antiparallel β-sheet organization mdpi.comnih.gov
Amide I~1685Antiparallel β-sheet organization mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. nih.gov For Fmoc-FF, ¹H NMR can be used to probe the local environment of protons within the molecule. acs.org Changes in the chemical shifts and line broadening of specific proton signals, such as those from the aromatic rings of the fluorenyl and phenylalanine residues, can provide insights into the aggregation process and the nature of the intermolecular interactions driving self-assembly. acs.orgresearchgate.net For instance, the analysis of the NH and aromatic regions in the ¹H NMR spectrum can reveal differences between the solution and gel states, indicating changes in molecular mobility and intermolecular contacts upon gelation. researchgate.net Solid-state NMR spectroscopy can also be employed to investigate the structure of the immobilized peptide within the gel network, providing information on distances and dihedral angles with high accuracy. nih.gov

UV-Vis Spectroscopic Analysis of Fmoc-FF Assemblies

UV-Vis spectroscopy is a straightforward technique used to monitor the aggregation of Fmoc-FF. The fluorenyl group of the Fmoc moiety has a characteristic absorption spectrum in the UV region. rsc.orgrsc.org Changes in the absorbance and the position of the absorption maxima can be used to follow the self-assembly process. For example, the π→π* transition in the fluorenyl group can be observed, and alterations in this band can indicate changes in the electronic environment of the chromophore upon aggregation. mdpi.comnih.gov UV-vis reflection spectroscopy has been used to study the formation of Fmoc-FF structures at the air/water interface, where changes in reflectivity at specific wavelengths correspond to the assembly of the dipeptides. rsc.org

Fluorescence Spectroscopy, including Pyrene Assay and Thioflavin T (ThT) Binding

Fluorescence spectroscopy is a highly sensitive technique for studying the microenvironment and aggregation state of molecules. The intrinsic fluorescence of the Fmoc group can be utilized to monitor the self-assembly process. researchgate.net Changes in the fluorescence emission spectrum, such as shifts in the emission maximum and changes in intensity, can provide information about the polarity of the microenvironment and the formation of aggregates. researchgate.netresearchgate.netresearchgate.net

The pyrene assay is a common method to probe the formation of hydrophobic microdomains. Pyrene, a fluorescent probe, exhibits changes in its emission spectrum depending on the polarity of its environment. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is sensitive to the hydrophobicity of the local environment. A decrease in the I₁/I₃ ratio indicates the formation of hydrophobic pockets, which can be correlated with the critical aggregation concentration of Fmoc-FF.

Thioflavin T (ThT) is a fluorescent dye that exhibits a significant enhancement in its fluorescence quantum yield upon binding to β-sheet-rich structures, such as amyloid fibrils. nih.govusc.gal The binding of ThT to Fmoc-FF assemblies can be monitored by the increase in its fluorescence intensity, providing a means to detect and quantify the formation of β-sheet structures within the hydrogel network. nih.govnih.gov It is important to note that the presence of ThT can sometimes influence the kinetics of self-assembly and the mechanical properties of the resulting hydrogel. nih.gov

Microscopic and Imaging Approaches for Morphological and Nanoscale Characterization

Microscopic techniques are essential for visualizing the morphology and nanoscale features of Fmoc-FF supramolecular structures. These methods provide direct evidence of the formation of nanofibers, ribbons, and other complex architectures.

Commonly employed techniques include:

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the self-assembled structures, revealing the presence of entangled nanofibers with diameters on the order of nanometers. mdpi.commanchester.ac.ukresearchgate.net

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography of the hydrogel network, showing the interconnected fibrous scaffold. nih.govresearchgate.netcnr.it

Atomic Force Microscopy (AFM): AFM can provide three-dimensional images of the nanofibers and allows for the measurement of their dimensions with high precision. mdpi.com

Confocal Laser Scanning Microscopy (CLSM): CLSM is used to visualize the three-dimensional network structure of the hydrogel in its hydrated state. acs.orgnih.gov

Super-resolution microscopy techniques , such as Points Accumulation for Imaging in Nanoscale Topography (PAINT), can offer even higher resolution imaging of the hydrogel network, allowing for the measurement of features like mesh size and fiber diameter that are below the diffraction limit of conventional microscopy. nih.gov

These microscopic approaches, in conjunction with spectroscopic methods, provide a comprehensive understanding of the structure-property relationships of Fmoc-FF supramolecular assemblies.

Transmission Electron Microscopy (TEM) of Fmoc-FF Nanostructures

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the high-resolution morphology of Fmoc-FF nanostructures. semanticscholar.org Due to the strong interaction between electrons and matter, samples for TEM analysis must be sufficiently thin, typically under 100 nm, to allow for electron transparency. researchgate.net For Fmoc-FF hydrogels, this is often achieved by depositing a dilute sample onto a carbon-coated copper grid and employing negative staining techniques to enhance contrast. rsc.org

TEM studies have been instrumental in revealing the fibrillar nature of Fmoc-FF self-assembly. manchester.ac.uk These analyses consistently show the formation of long, entangled nanofibers that create the hydrogel network. researchgate.netnih.gov The dimensions of these nanofibers can be precisely measured from TEM micrographs. For instance, in some preparations, the nanofibers have been observed to have diameters of approximately 10 nm. nih.gov In other studies, calcium-ion-triggered self-assembly of Fmoc-FF resulted in nanofibers with a diameter of about 30 nm. researchgate.net The morphology of these fibers can be influenced by the preparation conditions; for example, at a pH of 9 and a concentration of 10 mmol L-1, distinct fibrous structures are observed. manchester.ac.uk

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FE-SEM)

SEM and FE-SEM images have confirmed the interconnected, porous network structure of Fmoc-FF hydrogels. nih.gov The observed nanofibers are often long and can exhibit some degree of branching or cross-linking, which contributes to the hydrogel's framework. researchgate.net The diameter of these nanofibers as measured by SEM can vary; for example, some studies report nanofibers with a diameter of around 100 nm. researchgate.net FE-SEM has been used to analyze the morphological aspects of Fmoc-FF composites, providing detailed views of the sample surfaces. acs.org For instance, FE-SEM imaging of Fmoc-FF hydrogels encapsulating other molecules has revealed detailed surface features and the distribution of the encapsulated components. nih.gov

TechniqueFeature ObservedTypical DimensionsReference
SEMNanofiber Diameter~100 nm researchgate.net
FE-SEMSurface MorphologyHigh-resolution surface features acs.org
SEMNetwork StructureInterconnected porous network nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Nanofiber Dimensions

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information of sample surfaces. mdpi.com It is particularly useful for characterizing the surface of Fmoc-FF assemblies and measuring the dimensions of individual nanofibers with high precision. nottingham.ac.uk AFM can be performed on dried samples or, significantly, in situ on hydrated samples, offering insights into the self-assembly process in real-time. mdpi.comresearchgate.net

AFM studies have corroborated the fibrillar morphology observed by electron microscopy techniques and have provided accurate measurements of nanofiber heights and widths. Analysis of the fiber width of Fmoc-FF in the presence of porphyrins, for example, showed only minor deviations in their nanofiber dimensions. researchgate.net High-resolution AFM images have revealed the formation of fibrils that can evolve over time, sometimes displaying a globular appearance in the early stages before maturing into flatter, ribbon-like structures. nottingham.ac.uk

Scattering and Diffraction Techniques for Assembly Insights

Scattering and diffraction techniques are indispensable for probing the molecular arrangement and hierarchical organization within Fmoc-FF supramolecular structures. These methods provide information on molecular packing, crystallinity, and the larger-scale organization of the self-assembled nanostructures.

Wide Angle X-ray Scattering (WAXS) and X-ray Diffraction (XRD) for Molecular Packing

Wide Angle X-ray Scattering (WAXS) and X-ray Diffraction (XRD) are powerful techniques for investigating the short-range order and molecular packing within crystalline or semi-crystalline materials. wikipedia.orgmeasurlabs.com In the context of Fmoc-FF, these methods are used to identify characteristic distances between molecules, providing evidence for specific secondary structures like β-sheets and the stacking of aromatic groups. nih.gov

WAXS patterns of Fmoc-FF hydrogels often exhibit diffraction signals indicative of a cross-β amyloid structure. cnr.it The analysis of these patterns reveals key intermolecular distances. Similarly, XRD analysis of Fmoc-F, a related compound, has shown characteristic peaks corresponding to different structural features. researchgate.net The d-spacing values obtained from these techniques are crucial for building molecular models of the self-assembled structures. mdpi.com For example, a peak at approximately 4.8-4.9 Å is often attributed to the inter-strand distance in β-sheets, while a peak around 3.4 Å is characteristic of the π-π stacking distance between aromatic rings. researchgate.netmdpi.com An inter-sheet distance is also often observed. researchgate.net

d-spacing (Å)Structural InterpretationReference
~11.7Inter-sheet distance researchgate.net
4.8 - 4.9Inter-strand distance (β-sheet) researchgate.net
~4.2π-π stacking mdpi.com
3.4π-π stacking between aromatic rings researchgate.netmdpi.com

Small Angle X-ray Scattering (SAXS) for Supramolecular Organization

SAXS has been employed to analyze the morphological characteristics of Fmoc-FF composite gels. acs.org The scattering data can provide information about the dimensions of the scattering objects, such as the diameter of the nanofibers, and the nature of their spatial arrangement within the hydrogel network.

Electron Diffraction Studies for Molecular Organization within Assemblies

Electron diffraction provides information about the crystalline structure of materials at the nanoscale and can be performed in a TEM. It is particularly useful for studying the molecular organization within individual self-assembled nanostructures. A study has shown that even a single phenylalanine amino acid can form ordered fibrillar assemblies that produce a distinct electron diffraction pattern. rsc.org This indicates a high degree of molecular order within the self-assembled structures. While detailed electron diffraction data specifically for Fmoc-FF is less commonly reported in broad literature, the technique holds significant potential for elucidating the precise arrangement of molecules within the nanofibers.

Rheological Characterization of Fmoc-FF Hydrogels

Rheology, the study of the flow of matter, is a cornerstone for characterizing the mechanical properties of Fmoc-FF hydrogels. These analyses reveal the gel's structural integrity, stability, and response to external forces, which are critical parameters for its application.

Assessment of Viscoelastic Properties and Mechanical Rigidity

The viscoelastic nature of Fmoc-FF hydrogels, exhibiting both viscous (liquid-like) and elastic (solid-like) characteristics, is quantified using oscillatory rheology. The key parameters derived from these measurements are the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which signifies the viscous component. A hydrogel is typically characterized by a G' value that is significantly higher than the G'' value, indicating a predominantly solid-like behavior. mdpi.comnih.gov

The mechanical rigidity of Fmoc-FF hydrogels is highly variable and profoundly influenced by the method of preparation. rsc.orgmdpi.com Factors such as the final pH of the gel, the solvent system used (e.g., Dimethyl sulfoxide (B87167) (DMSO)/water or Hexafluoroisopropanol (HFIP)/water), and the concentration of the peptide all play a crucial role in determining the final mechanical properties. rsc.orgresearchgate.netosti.gov For instance, gels prepared by a solvent-switch method from DMSO can achieve a storage modulus of up to 300 kPa, while those formed through a kinetically controlled pH change typically exhibit lower moduli, in the range of 2 to 400 Pa. researchgate.net The final pH has been identified as a principal determinant of mechanical properties, irrespective of the gelation method. rsc.org The addition of other molecules, such as Thioflavin T, has also been shown to significantly enhance hydrogel rigidity. nih.gov

Table 1: Representative Viscoelastic Properties of Fmoc-FF Hydrogels Under Various Conditions

Gelator System Gelation Method Storage Modulus (G') Loss Modulus (G'') Reference
Fmoc-FF pH change 2 - 400 Pa 1.5 - 90 Pa researchgate.net
Fmoc-FF DMSO/water dilution Up to 300 kPa Not specified researchgate.net
Fmoc-FFK/Fmoc-FF (1/20 w/w) Not specified 9412 Pa Not specified mdpi.com
Pure Fmoc-FF Not specified 23,160 Pa Not specified mdpi.comnih.gov

Note: This table presents a selection of reported values to illustrate the range of mechanical properties. Absolute values can vary significantly based on precise experimental parameters.

Investigation of Thixotropy and Syringeability in Fmoc-FF Gels

Thixotropy is a time-dependent shear thinning property where a material's viscosity decreases under shear stress and recovers when the stress is removed. This "self-healing" characteristic is vital for applications requiring injectability, such as in drug delivery or tissue engineering. bohrium.com Fmoc-FF hydrogels can exhibit this reversible behavior, where they can be mechanically disrupted and subsequently rebuild their strength over time. osti.gov

The method of gelation has a dramatic impact on the thixotropic properties of Fmoc-peptide hydrogels. rsc.org For example, hydrogels of fluorinated Fmoc-Phe derivatives formulated by dilution from DMSO into water were found to be mechanically unstable and not self-healing. rsc.org In contrast, when the same materials were formulated by dissolving them in water under basic conditions followed by a gradual pH reduction using glucono-δ-lactone (GdL), they exhibited excellent thixotropic properties with rapid shear recovery. rsc.org This robust self-healing is demonstrated in rheological time sweep analyses, where after applying a high strain to break the gel structure, the G' value rapidly recovers to its initial state upon cessation of the high strain. This behavior is crucial for syringeability, allowing the gel to flow through a needle and then reform into a stable, solid-like scaffold at the target site. bohrium.com

Colloidal and Surface Science Characterization

Understanding the colloidal and surface properties of Fmoc-FF nanofibrils provides insight into their stability in solution, their interactions with other molecules and surfaces, and the fundamental driving forces of their self-assembly.

Zeta Potential Measurements of Fmoc-FF Nanofibrils

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. For Fmoc-FF nanofibrils, zeta potential measurements reveal the nature of their surface charge in an aqueous environment.

In an alkaline environment (pH 8-11), Fmoc-FF peptides are ionized and display negative zeta potentials, with reported values below -30 mV. nih.gov One study measured a zeta potential of -57 mV for Fmoc-FF in a mixed solution. nih.gov The negative charge arises from the deprotonation of the C-terminal carboxylic acid group. This electrostatic repulsion between the nanofibrils contributes to the stability of their dispersion. The zeta potential is sensitive to the pH and the ionic strength of the medium. For instance, in a study of a related Fmoc-tripeptide, the addition of NaCl salt was shown to decrease the magnitude of the negative zeta potential, indicating shielding of the negative charges by Na+ ions, which in turn induced hydrogelation. rsc.org

Table 2: Zeta Potential of Fmoc-FF and Related Peptides

Peptide System pH / Conditions Zeta Potential (mV) Reference
Fmoc-FF Alkaline (pH 8-11) < -30 mV nih.gov
Fmoc-FF In mixed solution with alginate -57 mV nih.gov
Fmoc-FFpY pH 9, no NaCl -36.0 ± 2.0 mV rsc.org
Fmoc-FFpY pH 9, 500 mM NaCl -9.6 ± 1.0 mV rsc.org

Note: This table provides examples of zeta potential values. The specific value is highly dependent on the solution conditions (pH, ionic strength, temperature).

Determination of Critical Aggregation Concentration (CAC) for Fmoc-FF

The Critical Aggregation Concentration (CAC) is the minimum concentration at which the Fmoc-FF molecules begin to self-assemble into larger, ordered supramolecular structures. Determining the CAC is fundamental to understanding the thermodynamics of the self-assembly process.

Fluorescence spectroscopy is a powerful technique used to determine the CAC of self-assembling systems. researchgate.net This method often employs a fluorescent probe, such as pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. Below the CAC, pyrene resides in a polar aqueous environment. As Fmoc-FF molecules assemble to form nanofibrils, they create hydrophobic microdomains within their core. Pyrene partitions into these hydrophobic regions, causing a characteristic change in its fluorescence emission spectrum, specifically in the ratio of the first and third vibronic peaks (I1/I3). A plot of this intensity ratio against the logarithm of the Fmoc-FF concentration will show a sharp transition, the inflection point of which corresponds to the CAC. researchgate.net Other methods, such as monitoring the fluorescence of Thioflavin T, which binds to β-sheet structures, or analyzing changes in scattered light intensity, can also be used to identify the onset of aggregation. researchgate.net For the related molecule Fmoc-phenylalanine (Fmoc-F), the CAC was determined to be approximately 3.5 mM. rsc.org

Computational and Theoretical Investigations of Fmoc Phenylalanyl Phenylalanine Self Assembly

Molecular Dynamics (MD) Simulations of Fmoc-FF Aggregation and Self-Assembly Pathways

Molecular dynamics (MD) simulations have proven to be a powerful tool for visualizing the spontaneous organization of Fmoc-FF molecules from a disordered state into well-defined aggregates. Simulations performed in aqueous solutions show that initially dispersed Fmoc-FF dipeptides rapidly self-assemble, reaching a dynamic equilibrium in a very short simulation time to form well-ordered cylindrical nanostructures. researchgate.net This process is energetically favorable, as calculations show the dipeptides prefer to aggregate rather than remain solvated. researchgate.net

The aggregation pathway often begins with the formation of small, disordered oligomers and profibrils. mdpi.com In simulations mimicking a solvent-switch process (e.g., from DMSO to water), Fmoc-FF has been observed to initially form metastable spherical clusters which then rapidly rearrange into a fibrous network. mdpi.com Coarse-grained MD simulations have revealed the formation of both worm-like and branched, gel-like aggregates, depending on the number of molecules in the system. nih.gov

Furthermore, MD simulations have been employed to understand the co-assembly of Fmoc-FF with its uncapped analogue, diphenylalanine (FF). These simulations show that co-assembled cylindrical structures can form, driven by contacts between FF-FmocFF and FmocFF-FmocFF molecules. nih.govresearchgate.net The simulations can track the reduction in the solvent-accessible surface area (SASA) of the constituent parts (Fmoc rings, phenyl rings, main chain) as they bury themselves within the growing aggregate, providing a quantitative measure of the assembly process. nih.govresearchgate.net

Theoretical Analysis of Intermolecular Interactions (e.g., Aromatic Stacking, Hydrogen Bonds) in Fmoc-FF Systems

The primary driving forces behind Fmoc-FF self-assembly are a combination of non-covalent interactions, with aromatic stacking and hydrogen bonding playing the most critical roles. rsc.orgresearchgate.netfigshare.com

Aromatic Stacking (π-π Interactions): The large, planar Fmoc group is the dominant contributor to the stability of the assemblies through strong π-π stacking interactions. researchgate.netresearchgate.netmdpi.com Computational analyses of the radial distribution function between fluorenyl rings in simulated aggregates show a characteristic distance for π-π interactions, with geometries such as T-shaped and Herringbone structures being identified. researchgate.net The phenyl side chains of the phenylalanine residues also contribute significantly to stability via π-π stacking. mdpi.comacs.org In fact, theoretical calculations suggest that these aromatic interactions are the main driving force for the assembly of Fmoc-tetraphenylalanine, compensating for other polar interactions. mdpi.com Molecular dynamics simulations of the co-assembly of FF and FmocFF indicate that Fmoc-Fmoc parallel stacking is primarily responsible for the formation of hydrogel scaffolds, while perpendicular stacking between phenyl and Fmoc groups can lead to branching. nih.gov

Hydrogen Bonding: Hydrogen bonds form between the peptide backbones (–CO–NH groups), leading to the formation of β-sheet-like structures, a common motif in peptide self-assembly. researchgate.netfigshare.comrsc.orgrsc.org These β-sheets, often in an antiparallel orientation, act as the foundational template for fibril formation. acs.orgnih.govresearchgate.net Crystal diffraction analysis combined with computational studies on related systems suggests that hydrogen bonding involving the carbamate (B1207046) group of the Fmoc moiety is crucial for directing the unilateral, one-dimensional growth of fibrils. researchgate.netfigshare.com

Hydrophobic and Other Interactions: The inherent hydrophobicity of the entire Fmoc-FF molecule drives it to aggregate in aqueous environments to minimize contact with water. researchgate.net Water molecules can also play a stabilizing role by forming water bridges between dipeptide molecules. researchgate.net Furthermore, electrostatic interactions become dominant under certain conditions, such as changes in pH or the presence of ions, significantly influencing the assembly process. rsc.orgnih.gov

Table 1: Key Intermolecular Interactions in Fmoc-FF Self-Assembly

Interaction TypeParticipating GroupsRole in AssemblySupporting Evidence (Citation)
π-π StackingFmoc-Fmoc rings, Phenyl-Phenyl rings, Fmoc-Phenyl ringsMajor stabilizing force; drives aggregation and lateral assembly of β-sheets. researchgate.netacs.org Responsible for scaffold formation and branching. nih.gov researchgate.netnih.govresearchgate.netmdpi.com
Hydrogen BondingPeptide backbone amides (-CO-NH-), Carbamate groupDirects the formation of antiparallel β-sheets, which serve as the primary structural motif. acs.orgnih.gov Crucial for 1D fibril growth. researchgate.netfigshare.com researchgate.netfigshare.comrsc.orgrsc.orgresearchgate.net
Hydrophobic InteractionsEntire moleculeGeneral driving force for aggregation in aqueous solution to minimize solvent exposure. researchgate.net
Water BridgesPeptide and water moleculesCan further stabilize the self-assembled aggregate. researchgate.net

Development and Validation of Predictive Models for Fmoc-FF Supramolecular Structures

Computational modeling has been instrumental in developing and validating structural models of Fmoc-FF assemblies that explain their observed macroscopic properties. A widely cited model, constructed using the HyperChem program and energy-minimized with the Amber force field, proposes a nanocylindrical architecture. researchgate.netresearchgate.net

In this model:

Individual Fmoc-FF molecules arrange into antiparallel β-sheets stabilized by hydrogen bonds. acs.orgnih.govresearchgate.net

These β-sheets possess a natural twist and interlock through lateral π-π stacking of the Fmoc and phenyl groups located on their edges. acs.orgresearchgate.net

Specifically, four of these twisted β-sheets come together to form a stable, hollow nanocylindrical fibril with an external diameter of approximately 3.0 nm. acs.orgresearchgate.net

This model was developed based on data from various spectroscopic techniques and its structural predictions are compatible with diffraction patterns from wide-angle X-ray scattering (WAXS) and imaging from transmission electron microscopy (TEM). mdpi.comacs.orgnih.gov Such models are crucial as they serve as predictive tools to understand how molecular architecture translates to material properties, like the remarkable mechanical rigidity of the resulting hydrogels. researchgate.net More recent studies have utilized microsecond-long coarse-grained MD simulations to predict the formation of different aggregate morphologies, such as worm-like versus branched structures, providing a dynamic and predictive view of the assembly process. nih.gov

Computational Exploration of Chirality Effects on Fmoc-FF Self-Assembly Structures

The stereochemistry of the constituent amino acids is a powerful determinant of the final supramolecular architecture. Theoretical calculations and molecular modeling have been used to compare the assembly of homochiral versus heterochiral peptides and L- versus D-enantiomers.

A study comparing homochiral Fmoc-L-Phe-L-Phe-OFm with heterochiral Fmoc-D-Phe-L-Phe-OFm revealed that changing the chirality of a single residue drastically restricts the structural diversity of the resulting assemblies. nih.gov Theoretical calculations for this system showed that the antiparallel arrangement of the heterochiral dipeptide is significantly more stable (by a factor of ~15) than for the homochiral version, which was attributed to the formation of a more favorable hydrophobic core. nih.gov

Similarly, molecular modeling has been used to compare nanotubes formed from D-FF versus L-FF. nih.gov These computational studies established a clear effect of chirality on the final structures:

Nanotubes based on D-FF exhibit a larger condensation energy in the transverse direction, leading them to form thicker and shorter bundles compared to those from L-FF. nih.gov

A topological difference was also noted, where naturally self-assembled nanotubes consist of helical turns, and the chirality of the final helix can be opposite to that of the constituent monomer, following a hierarchical rule of chirality alternation. nih.gov

MD simulations have also been used to demonstrate the assembly of helical nanotubes from linear chains of phenylalanine, showing that the final chirality of the nanotube (e.g., a right-handed D-PNT) can be formed from monomers of the opposite chirality (e.g., L-Phe). nih.gov

Interactions of Fmoc Phenylalanyl Phenylalanine Self Assemblies with Biomolecules and Biological Systems in Vitro Studies

Research on Peptide-Based Biomolecular Recognition and Interactions of Fmoc-FF

The self-assembly of Fmoc-FF is primarily driven by non-covalent interactions, including π-π stacking of the fluorenyl and phenyl groups, hydrogen bonding, and hydrophobic interactions. psu.edunih.gov These same forces govern its interactions with other biomolecules, forming the basis for peptide-based biomolecular recognition. The aromatic nature of the Fmoc group and the phenylalanine residues creates an environment conducive to binding with other aromatic molecules and specific peptide sequences.

Research has shown that modifications to the Fmoc-FF structure, such as halogenation of the phenylalanine side-chains, can significantly influence the self-assembly process and the resulting hydrogel's properties. researchgate.net This suggests that the recognition and interaction can be tuned by altering the chemical structure of the building block. For instance, the introduction of different functional groups can change the surface chemistry of the self-assembled nanofibers, thereby altering their affinity for specific biomolecules.

Fmoc-FF hydrogels can act as a matrix for encapsulating and interacting with various biomolecules. The fibrous network of the hydrogel provides a high surface area for interaction. This has been explored in the context of biosensors, where the interaction between the Fmoc-FF assembly and a target analyte can be transduced into a detectable signal. mdpi.com The principle relies on the specific binding of the target to the peptide assembly, which can induce a change in the physical or chemical properties of the hydrogel.

Fmoc-FF Hydrogels as Scaffolds for 3D Cell Culture and Tissue Engineering Research (In Vitro)

The structural similarity of Fmoc-FF hydrogels to the natural extracellular matrix (ECM) makes them excellent scaffolds for three-dimensional (3D) cell culture. researchgate.net These hydrogels are highly hydrated, biocompatible, and possess tunable mechanical properties, providing a suitable microenvironment for cell growth and function. mdpi.comresearchgate.net

Investigation of Cell Proliferation and Phenotype Retention within Fmoc-FF Matrices

In vitro studies have demonstrated that Fmoc-FF hydrogels support the proliferation and viability of various cell types. For example, these hydrogels have been successfully used to culture bovine chondrocytes, with the cells retaining their phenotype within the 3D matrix. mdpi.comnih.gov The porous and nanofibrous structure of the hydrogel facilitates the diffusion of nutrients and oxygen to the encapsulated cells, which is crucial for their survival and growth.

Research has shown that the viability of cells, such as 3T3-L1 fibroblasts, remains high (over 95%) after 72 hours of culture within mixed hydrogels containing Fmoc-FF. cnr.it Furthermore, these hydrogels have been observed to promote cell adhesion, spreading, and duplication, highlighting their potential as synthetic ECMs for tissue engineering applications. cnr.it

Cell TypeKey FindingsReference(s)
Bovine ChondrocytesSupported proliferation and phenotype retention in both 2D and 3D cultures. mdpi.comnih.gov
3T3-L1 FibroblastsHigh cell viability (>95% after 72h) in mixed Fmoc-FF hydrogels. Promoted cell adhesion, spreading, and duplication. cnr.it
HaCaT and 3T3-L1 cell linesBiocompatible with preliminary in vitro testing on these cell lines. nih.gov

Co-Assembly of Fmoc-FF with Cell Adhesion Motifs (e.g., Fmoc-RGD) for Enhanced Bioactivity

To improve the biological functionality of Fmoc-FF hydrogels, they can be co-assembled with other peptide sequences that possess specific biological activities. A prominent example is the incorporation of the Arginine-Glycine-Aspartic acid (RGD) sequence, a well-known cell adhesion motif found in many ECM proteins.

By co-assembling Fmoc-FF with Fmoc-RGD, the resulting hydrogel presents the RGD ligand on the surface of its nanofibers. This enhances cell attachment and can influence cell behavior, such as differentiation and proliferation. This strategy allows for the creation of bioactive scaffolds that can more effectively mimic the natural cellular environment.

Mechanistic Studies of Antimicrobial Action of Fmoc-FF Assemblies (In Vitro)

Fmoc-FF self-assemblies have demonstrated notable antimicrobial properties against a range of bacteria. nih.gov The proposed mechanism of action is multifaceted and involves the physical and chemical properties of the peptide assemblies.

The fibrous β-sheet structure of the self-assembled Fmoc-FF can interact with and disrupt the bacterial cell membrane. psu.edu This interaction is thought to be driven by the hydrophobicity of the peptide, which facilitates its insertion into the lipid bilayer of the bacterial membrane, leading to a loss of membrane integrity. psu.edu

Furthermore, studies with Fmoc-phenylalanine (Fmoc-F) have shown that at higher concentrations, it can trigger oxidative and osmotic stress in bacteria, contributing to cell death. nih.gov Research on a related Fmoc-tripeptide (Fmoc-FFY) suggests that the self-assembled nanofibers can bind to and aggregate on the bacterial surface, altering membrane integrity and leading to bacterial death through oxidative and osmotic stresses. psu.edu Fmoc-FF hydrogels have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govmdpi.com

Bacterial StrainObserved EffectProposed MechanismReference(s)
Staphylococcus aureus (Gram-positive)Inhibition of development, significant reduction in survival.Disruption of membrane integrity, oxidative and osmotic stress. psu.edunih.govmdpi.com
Escherichia coli (Gram-negative)Inhibition of survival.Disruption of membrane integrity. nih.govmdpi.com

Role of Fmoc-FF in Understanding Amyloid Fibril Formation and Inhibition Mechanisms

The self-assembly of Fmoc-FF into amyloid-like fibrils provides a simplified model system for studying the fundamental mechanisms of amyloid fibril formation, which is associated with several neurodegenerative diseases. nih.govacs.org The ultrastructure of Fmoc-FF fibrils shares similarities with the pathological amyloid fibrils found in these diseases. cnr.it

The well-defined and controllable self-assembly process of Fmoc-FF allows researchers to investigate the factors that influence fibril formation, such as pH, temperature, and the presence of other molecules. acs.orgnih.gov This makes it a valuable tool for screening potential inhibitors of amyloid aggregation.

Moreover, self-assembled Fmoc-FF materials have been proposed as biosensors for the detection of amyloid fibrils. mdpi.com The principle behind this application is that the interaction between the Fmoc-FF assembly and the target amyloid fibrils can lead to a detectable change in the optical or electronic properties of the material. This offers a label-free method for monitoring amyloid growth. nih.gov

Development of Fmoc-FF as a Reagent for Peptide-Based Vaccine Production and Immunogenic Response Studies

The use of the Fmoc protecting group is a standard and crucial part of solid-phase peptide synthesis (SPPS), which is the primary method for producing synthetic peptides for various applications, including the development of peptide-based vaccines. However, the direct role of the specific compound Fmoc-phenylalanyl-phenylalanine (Fmoc-FF) as a key reagent or active component in vaccine formulations is not extensively documented in the available scientific literature.

While Fmoc-FF hydrogels have been explored for drug delivery, their application as an adjuvant or a platform for antigen presentation to elicit a specific immunogenic response is still an emerging area of research. In principle, the self-assembling nature of Fmoc-FF into a nanofibrous hydrogel could provide a scaffold for the multivalent presentation of antigens, a strategy known to enhance immune responses. The hydrogel could also serve as a depot for the sustained release of antigens, potentially prolonging the immune response.

Furthermore, combining Fmoc-FF with immunomodulatory molecules could create advanced vaccine delivery systems. For instance, incorporating Fmoc-FF into hyaluronic acid-based hydrogels has been shown to create immunomodulatory scaffolds for bone regeneration, suggesting the potential to tailor the immune response. nih.gov However, dedicated in vitro studies focusing on the immunogenic response to Fmoc-FF-based antigen delivery systems are necessary to validate this potential application.

Applications of Fmoc Phenylalanyl Phenylalanine in Advanced Materials Science and Nanobiotechnology Research

Design and Engineering of Peptide-Based Hydrogels for Research Applications

The ability of Fmoc-FF to form hydrogels under physiological conditions has been a focal point of research. rsc.org These hydrogels are formed through non-covalent interactions, primarily π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones, which drive the self-assembly process into a fibrous network that entraps water. researchgate.net The resulting hydrogel's mechanical properties, such as rigidity and stability, are highly dependent on the preparation conditions. rsc.org

Formulation of Injectable Fmoc-FF Hydrogels and Nanogels

A key area of investigation is the formulation of injectable Fmoc-FF hydrogels. These materials exist as a liquid before injection and transition into a gel at the target site, offering a minimally invasive approach for various applications. nih.gov One method to achieve this involves a "solvent-switch" technique, where Fmoc-FF is first dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted with an aqueous solution to trigger gelation. mdpi.commdpi.com

Researchers have also developed nanogels by the sub-micronization of pre-formed Fmoc-FF hydrogels. For instance, stable nanogels with a mean diameter of approximately 105 nm have been produced in the presence of stabilizing agents. researchgate.netdntb.gov.ua These injectable systems have been explored for their potential in various research contexts. nih.gov For example, combining positively charged poly-l-lysines (PLL) with self-assembling Fmoc-FF through electrostatic interactions has been shown to create injectable hydrogels. nih.gov

Creation of Hybrid and Multi-component Fmoc-FF Based Hydrogel Systems

To enhance the mechanical properties and functionality of Fmoc-FF hydrogels, researchers have developed hybrid and multi-component systems. rsc.org These systems involve combining Fmoc-FF with other molecules such as polymers, polysaccharides, or other peptides. rsc.orgresearchgate.net This approach allows for the tuning of the hydrogel's physicochemical features to suit specific research needs. mdpi.com

For instance, the incorporation of polyethylene (B3416737) glycol diacrylates (PEGDA) into an Fmoc-FF matrix has been shown to generate more stable hybrid hydrogels compared to the pure Fmoc-FF matrix. mdpi.com The stability of these hybrid hydrogels appears to increase with a higher percentage of the polymer in the formulation. mdpi.com Another example is the creation of composite gels containing Fmoc-FF and sodium alginate, where the self-assembly of Fmoc-FF is regulated by the polymer, leading to improved mechanical properties and elasticity. nih.gov Furthermore, the introduction of tripeptides like Fmoc-FFX (where X is Cys, Ser, or Thr) into an Fmoc-FF hydrogel allows for the functionalization of the resulting material with thiol or alcohol groups for further chemical modifications. researchgate.net

Hybrid System Component Effect on Fmoc-FF Hydrogel Reference
Polyethylene glycol diacrylates (PEGDA)Increased stability and rigidity. mdpi.com
Sodium AlginateImproved mechanical properties and elasticity. nih.gov
Fmoc-FFX (X = Cys, Ser, or Thr)Introduction of functional groups for post-derivatization. researchgate.net

Development of Biosensors and Sensing Platforms Utilizing Fmoc-FF Nanomaterials

Fmoc-FF nanomaterials have emerged as promising candidates for the development of biosensors due to their unique properties. mdpi.com The self-assembly of Fmoc-FF into ordered nanostructures provides a high surface area for the immobilization of biorecognition elements and can enhance signal transduction.

One notable application is in the creation of electrochemical biosensors. For instance, a self-assembled Fmoc-FF hydrogel has been used as a matrix to embed horseradish peroxidase (HRP), an enzyme commonly used in biosensing. acs.org This HRP/Fmoc-FF hydrogel-modified electrode demonstrated good analytical performance for the detection of hydrogen peroxide (H₂O₂), with a low detection limit of 18 nM. acs.orgmdpi.com The biocompatibility of the Fmoc-FF hydrogel also allowed for the adhesion of HeLa cells, enabling the in situ monitoring of H₂O₂ released from the cells. acs.orgmdpi.com

Furthermore, Fmoc-FF hydrogels loaded with silver or gold nanoparticles have been utilized to create sensitive and reproducible templates for Surface-Enhanced Raman Spectroscopy (SERS). acs.orgucd.ie These 3D-printed templates enabled the detection of molecules with low Raman cross-sections, such as adenine, at concentrations as low as 100 pM. acs.orgucd.ie The photoluminescent properties of self-assembled Fmoc-FF have also been exploited in optical biosensors for the detection of analytes like glucose and phenolic compounds by co-encapsulating enzymes and quantum dots within the hydrogel matrix. researchgate.net

Use of Fmoc-FF Assemblies as Templates for the Formation of Inorganic Nanostructures

The self-assembled fibrillar network of Fmoc-FF hydrogels can serve as a template for the controlled growth of inorganic nanostructures, a process inspired by natural biomineralization. rsc.org This approach allows for the creation of organic-inorganic hybrid materials with tailored properties.

Researchers have demonstrated that Fmoc-FF hydrogels can guide the crystallization of apatite nanocrystals, the mineral component of bone. rsc.org By controlling the initial concentrations of the peptide and mineralizing solutions, hybrid hydrogels with varying degrees of mineralization and homogeneity can be produced. rsc.org The resulting mineralized hydrogels have shown increased thermal stability and stiffness. rsc.org This templating effect is attributed to the interaction between the peptide fibers and the inorganic precursors, which influences the nucleation and growth of the inorganic crystals. rsc.org

Research into Controlled Release Systems for Molecular Cargo (Non-Clinical Context)

In a non-clinical research context, Fmoc-FF hydrogels are being extensively investigated as matrices for the controlled release of molecular cargo. mdpi.comnih.gov The porous, nanofibrous structure of the hydrogel can encapsulate molecules and release them over time, with the release kinetics being influenced by the properties of the hydrogel and the encapsulated molecule. researchgate.net

The release mechanism often displays a biphasic profile, characterized by an initial stage dominated by hydrogel erosion followed by a diffusion-controlled stage. researchgate.net For example, studies have shown the encapsulation and release of model drugs from Fmoc-FF hydrogels. researchgate.net The release profile can be tuned by modifying the hydrogel formulation. For instance, the addition of a small amount of polyamidoamine (PAMAM) dendrimer to an Fmoc-FF hydrogel resulted in a more prolonged release of the encapsulated molecule. researchgate.net

Computational studies, such as molecular dynamics simulations, have been employed to understand the interactions between the Fmoc-FF matrix and the encapsulated cargo, aiding in the rational design of these release systems. mdpi.comnih.gov

Encapsulated Molecule Release Profile Observation Reference
Indomethacin (IDM)Biphasic release (erosion-dominated then diffusion-controlled). researchgate.net
Bortezomib (BTZ)Controlled release from the hydrogel matrix. mdpi.comnih.gov

Application of Fmoc-FF in Advanced Analytical Method Development for Peptides and Proteins

The unique properties of Fmoc-FF are also being leveraged in the development of advanced analytical methods for the study of peptides and proteins. The ability of Fmoc-FF to self-assemble and interact with other molecules makes it a useful component in separation and detection techniques.

For example, a synthesized derivative, Fmoc-phenylalanyl-phenylalanine methyl ester (Fmoc-Phe-Phe-Ome), has been separated using hydrophobic interaction chromatography and analyzed by RP-HPLC and mass spectrometry. researchgate.net In another area, the interaction of Fmoc-FF with other peptides and proteins is a subject of study. The pre-gelation conditions of Fmoc-FF, particularly the self-assembly of soluble aggregates at alkaline pH, have been investigated using techniques like UV circular dichroism, IR spectroscopy, and ¹H NMR spectroscopy to understand the fundamental processes leading to gelation. acs.org This fundamental understanding is crucial for optimizing its use in various applications, including as a matrix or stationary phase in analytical separations.

Emerging Research Directions and Future Outlook for Fmoc Phenylalanyl Phenylalanine Research

Integration of Fmoc-FF Self-Assembly with Microfluidic Technologies for Nanostructure Control

The integration of Fmoc-FF self-assembly with microfluidic technologies offers a powerful approach to precisely control the formation of nanostructures. Microfluidic devices allow for the manipulation of fluid flow and mixing at the microscale, providing a means to influence the kinetics and thermodynamics of self-assembly. This, in turn, enables the fabrication of materials with defined architectures and hierarchical organization.

For instance, microfluidic platforms can be used to generate gradients of pH or solvent concentration, which are known triggers for Fmoc-FF hydrogelation. nih.govacs.org By carefully designing the microchannel geometry and flow parameters, it is possible to create hydrogels with spatially controlled properties, such as stiffness and porosity. This level of control is crucial for applications like creating complex tissue-mimicking scaffolds or for high-throughput screening of self-assembling conditions. Research has demonstrated that the method of gel formation, such as the solvent-switching method, can be adapted for use in microfluidic systems, enabling rapid and controlled hydrogel formation within microstructures. nih.gov This in-situ gelation simplifies the process of creating patterned cell cultures and complex 3D structures. nih.gov

Exploration of Novel Fmoc-Dipeptide Analogues and Co-Assembly Systems for Tailored Functionality

To expand the functional capabilities of Fmoc-FF-based materials, researchers are actively exploring novel Fmoc-dipeptide analogues and co-assembly systems. By modifying the peptide sequence or the N-terminal protecting group, it is possible to introduce new functionalities and tune the material properties. nih.govnih.gov

For example, the incorporation of different amino acids can alter the hydrophobicity, charge, and biocompatibility of the resulting hydrogel. nih.gov The introduction of bioactive peptide sequences, such as the cell-adhesion motif RGD, can enhance the material's performance in tissue engineering applications. nih.govnih.gov Co-assembly, the process of self-assembling two or more different building blocks, provides another avenue for creating materials with tailored properties. rsc.orgresearchgate.net By mixing Fmoc-FF with other Fmoc-dipeptides or even non-peptidic molecules, researchers can create multicomponent hydrogels with unique mechanical and functional characteristics. rsc.orgrsc.org For instance, co-assembling Fmoc-FF with a hexapeptide has been shown to result in materials with improved mechanical features. rsc.org Similarly, co-assembly with diphenylalanine within the Fmoc-FF hydrogel network can modulate the resulting crystalline structures. nih.gov

Analogue/Co-assembling Partner Observed Effect on Fmoc-FF Assembly/Properties Potential Application
PEG8-(FY)3Slows gel formation, decreases rigidity. rsc.orgTunable scaffolds for tissue engineering. rsc.org
(FY)3Forms multicomponent gels with improved mechanical features. rsc.orgEnhanced scaffolds for tissue engineering. rsc.org
Diphenylalanine (FF)Modulates FF crystal formation into branched, curved aggregates. nih.govAdvanced materials with unique microstructures. nih.gov
Fmoc-RGDIntroduces cell adhesion properties. nih.govBioactive scaffolds for regenerative medicine. nih.gov
Hyaluronic Acid (HA)Forms a nanofibrous hydrogel with high storage modulus (46 kPa). nih.govBone regeneration scaffolds. nih.gov
Fmoc-pentafluorophenylalanineEnhances self-assembly and hydrogelation. researchgate.netresearchgate.netDevelopment of novel hydrogelators with improved properties. researchgate.netpsu.edu
Cationic Phenylalanine DerivativesForm multicomponent hydrogels with tunable viscoelastic properties. rsc.orgDrug delivery, tissue engineering. rsc.orgresearchgate.net

Advanced Materials Research for Regenerative Medicine Scaffolds Based on Fmoc-FF

Fmoc-FF hydrogels are highly promising as scaffolds for regenerative medicine due to their biocompatibility, tunable mechanical properties, and ability to mimic the extracellular matrix. researchgate.netmanchester.ac.uk Research in this area is focused on developing advanced materials with enhanced regenerative capabilities.

One key area of investigation is the creation of scaffolds that can actively promote tissue regeneration. This can be achieved by incorporating growth factors, therapeutic ions, or specific peptide sequences that direct cell behavior. nih.gov For example, Fmoc-FF hydrogels have been combined with hydroxyapatite (B223615) to create scaffolds that stimulate bone regeneration. nih.govnih.gov The physical properties of the scaffold, such as stiffness and porosity, are also critical. nih.gov The stiffness of Fmoc-FF hydrogels can be tuned to match that of specific tissues, which has been shown to influence cell differentiation and proliferation. researchgate.net The porous, nanofibrous network of the hydrogel allows for nutrient and waste exchange, which is essential for cell survival and tissue growth. nih.gov Furthermore, the injectability of some Fmoc-FF hydrogel formulations makes them suitable for minimally invasive delivery to defect sites. mdpi.com

Deeper Understanding of Structure-Property Relationships in Fmoc-FF Self-Assembled Materials

A fundamental understanding of the relationship between the molecular structure of Fmoc-FF and the macroscopic properties of the resulting self-assembled materials is crucial for their rational design. nih.gov Researchers are employing a combination of experimental techniques and computational modeling to elucidate these relationships.

Experimental methods such as transmission electron microscopy (TEM), atomic force microscopy (AFM), circular dichroism (CD) spectroscopy, and rheology are used to characterize the morphology, secondary structure, and mechanical properties of Fmoc-FF assemblies. manchester.ac.ukresearchgate.netresearchgate.net These studies have revealed that Fmoc-FF self-assembles into nanofibers that form an entangled network, giving rise to the hydrogel's solid-like properties. acs.orgresearchgate.net The mechanical properties of these hydrogels are highly dependent on factors such as peptide concentration, pH, and the method of preparation. nih.govresearchgate.net For instance, the storage modulus of Fmoc-FF hydrogels has been reported to vary by several orders of magnitude depending on the preparation conditions. researchgate.net

Molecular dynamics simulations are providing valuable insights into the molecular-level interactions that drive self-assembly. nih.govnih.gov These simulations can help to predict how changes in the peptide sequence or environmental conditions will affect the final material properties. This deeper understanding will enable the design of Fmoc-FF-based materials with precisely controlled characteristics. nih.gov

Parameter Effect on Material Properties Reference
ConcentrationIncreased concentration leads to enhanced stiffness. researchgate.netresearchgate.net researchgate.netresearchgate.net
pHAffects the degree of ionization and can trigger gelation; influences structural transitions. nih.govresearchgate.netacs.orgnih.gov nih.govresearchgate.netacs.orgnih.gov
SolventThe choice of solvent (e.g., DMSO vs. HFIP) significantly impacts the resulting gel assemblies and stiffness. nih.govresearchgate.net nih.govresearchgate.net
Co-gelators/AdditivesCan modify gelation kinetics and mechanical properties. researchgate.netnih.gov researchgate.netnih.gov
Preparation MethodDifferent methods (e.g., pH switch vs. solvent switch) lead to hydrogels with varying mechanical properties. nih.govresearchgate.netresearchgate.net nih.govresearchgate.netresearchgate.net

Rational Design Principles for Engineering Fmoc-FF Based Functional Materials

The ultimate goal of this research is to establish rational design principles for engineering Fmoc-FF-based functional materials for specific applications. rsc.orgmanchester.ac.uk This involves a systematic approach that integrates experimental screening, computational modeling, and a deep understanding of structure-property relationships. nih.govnih.gov

A key principle is the modular nature of the Fmoc-FF building block. The Fmoc group is crucial for driving self-assembly through π-π stacking interactions, while the dipeptide sequence provides opportunities for functionalization. manchester.ac.ukrsc.org By systematically varying the amino acid sequence, researchers can create libraries of Fmoc-dipeptides and screen them for desired properties. nih.gov This approach, combined with computational models that can predict self-assembly behavior, will accelerate the discovery of new functional materials. nih.gov

Another important design principle is the control over the self-assembly pathway. By manipulating the environmental conditions, such as pH, temperature, and ionic strength, it is possible to direct the self-assembly process to yield materials with specific nanostructures and properties. nih.gov The development of methods for more homogeneous and reproducible hydrogel preparation, such as the use of slow pH reduction processes, is also critical for translating these materials into reliable applications. nih.gov These efforts are paving the way for the creation of a new generation of smart, functional materials with applications in fields ranging from regenerative medicine to biosensing. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing FMOC-phenylalanyl-phenylalanine, and how do reaction conditions influence yield?

  • Methodological Answer : FMOC-protected dipeptides are typically synthesized via solid-phase peptide synthesis (SPP) or solution-phase methods. Key steps include:

  • Deprotection : Use 20% piperidine in DMF to remove the FMOC group .
  • Coupling : Activate the carboxyl group with reagents like HBTU or DIC/HOBt in anhydrous DCM or DMF .
  • Purification : Reverse-phase HPLC with C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) is critical for isolating high-purity products .
    Yield optimization requires strict control of temperature (0–4°C for racemization-prone residues) and stoichiometric ratios (1:1.2:1.5 for amino acid/activator/base) .

Q. How can researchers validate the identity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • Analytical HPLC : Retention time comparison with standards under gradient elution .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (expected [M+H]+: ~523.5 g/mol) .
  • NMR : 1H/13C NMR to verify stereochemistry and absence of impurities (e.g., δ 7.3–7.8 ppm for aromatic protons) .

Q. What are the storage and stability considerations for FMOC-protected dipeptides?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Stability tests show <5% decomposition over 6 months when stored in anhydrous DMF or DCM .

Advanced Research Questions

Q. How do steric and electronic effects influence the coupling efficiency of this compound in peptide elongation?

  • Methodological Answer : Bulky side chains (e.g., phenylalanine) increase steric hindrance, requiring:

  • Extended coupling times (2–4 hours vs. 1 hour for smaller residues).
  • Double coupling protocols with fresh activators (e.g., OxymaPure/DIC) to achieve >95% efficiency .
    Electronic effects from electron-withdrawing groups (e.g., nitro substituents) can reduce nucleophilicity, necessitating microwave-assisted synthesis (50°C, 30 W) to enhance reaction kinetics .

Q. What experimental strategies mitigate racemization during this compound synthesis?

  • Methodological Answer : Racemization is minimized by:

  • Low-temperature coupling (0–4°C) and avoiding basic conditions post-activation.
  • Chiral purity monitoring : Circular dichroism (CD) spectroscopy or Marfey’s reagent for enantiomeric excess (ee) quantification .
  • Additives : 1-hydroxybenzotriazole (HOBt) reduces racemization by stabilizing the activated intermediate .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Discrepancies arise from solvent polarity and pH variations. Systematic testing should include:

  • Solubility screens : DMSO, DMF, THF, and aqueous buffers (pH 2–12).
  • Dynamic light scattering (DLS) : To detect aggregation in aqueous solutions.
  • Controlled precipitation studies : Adjusting antisolvent ratios (e.g., ether:DMF) to identify optimal recrystallization conditions .

Q. What advanced spectroscopic techniques characterize intermolecular interactions of this compound in supramolecular assemblies?

  • Methodological Answer :

  • FT-IR : Amide I/II bands (1650 cm⁻¹, 1550 cm⁻¹) to assess hydrogen bonding.
  • X-ray crystallography : Resolve π-π stacking distances between aromatic FMOC groups (typically 3.4–3.8 Å).
  • Solid-state NMR : 15N/13C labeling to probe conformational dynamics in hydrogel matrices .

Methodological Design & Data Analysis

Q. How to design a kinetic study to evaluate the hydrolysis of this compound under varying pH conditions?

  • Methodological Answer :

  • Experimental setup : Incubate the compound in buffers (pH 1–13) at 37°C.
  • Sampling : Aliquot at intervals (0, 1, 3, 6, 24 hours) and quench with 0.1% TFA.
  • Analysis : HPLC quantification of intact peptide vs. hydrolyzed products.
  • Modeling : Fit data to first-order kinetics to calculate half-life (t₁/₂) and activation energy (Eₐ) .

Q. What statistical approaches are appropriate for analyzing batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • ANOVA : Compare yields/purity across ≥3 independent batches.
  • Principal Component Analysis (PCA) : Identify critical factors (e.g., reagent purity, humidity) contributing to variability.
  • Control charts : Monitor critical quality attributes (CQAs) like ee and HPLC purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.